2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetaldehyde
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Overview
Description
2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetaldehyde is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with appropriate reagents to introduce the acetaldehyde moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application, but typically involve the use of specialized equipment and reagents to facilitate the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups onto the phenyl ring.
Major Products Formed
Oxidation: 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetic acid.
Reduction: 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of the fluorine and trifluoromethyl groups can influence its reactivity and binding affinity, making it a valuable compound for studying molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)phenylacetic acid
- 2-Fluoro-6-(trifluoromethyl)aniline
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Uniqueness
2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6F4O |
---|---|
Molecular Weight |
206.14 g/mol |
IUPAC Name |
2-[2-fluoro-6-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6F4O/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3,5H,4H2 |
InChI Key |
UDPRYGFIRSTSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC=O)C(F)(F)F |
Origin of Product |
United States |
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